3-(4-Chlorophenoxy)-3-oxopropanoic acid

Description

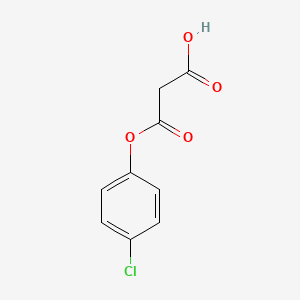

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenoxy)-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c10-6-1-3-7(4-2-6)14-9(13)5-8(11)12/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSKHZURLGGRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 4 Chlorophenoxy 3 Oxopropanoic Acid and Its Analogues

Retrosynthetic Analysis of the 3-(4-Chlorophenoxy)-3-oxopropanoic acid Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, several logical disconnections can be proposed, highlighting the primary synthetic strategies.

Disconnection 1 (Cα-Cβ Bond): The most common approach for β-keto acids involves disconnecting the bond between the α and β carbons. This leads to two synthons: a (4-chlorophenoxy)acyl cation and an acetate (B1210297) enolate anion. These idealized fragments correspond to practical reagents such as a (4-chlorophenoxy)acetyl chloride and diethyl malonate, pointing towards an acylation-decarboxylation strategy.

Disconnection 2 (C-O Ether Bond): An alternative disconnection is at the phenoxy ether linkage. This breaks the molecule down into 4-chlorophenol (B41353) and a 3-oxopropanoic acid synthon. While less direct, this approach suggests a nucleophilic substitution reaction where 4-chlorophenoxide acts as a nucleophile on a suitable three-carbon electrophile.

Disconnection 3 (Claisen-type): A third approach envisions the molecule as the product of a Claisen-type condensation. This retrosynthetic step breaks the molecule into two equivalents of a (4-chlorophenoxy)acetate precursor, suggesting a self-condensation reaction pathway.

These disconnections form the basis for the synthetic methodologies discussed in the following sections.

Classical Approaches to β-Keto Acid Synthesis Applicable to this compound

Traditional methods for synthesizing β-keto acids provide robust and well-established routes to the target compound.

Condensation Reactions Utilizing Phenoxyacetate Precursors (e.g., Claisen, Dieckmann)

The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base. libretexts.org The intermolecular version can be directly applied to the synthesis of the target scaffold. The reaction involves the self-condensation of an ester, such as ethyl (4-chlorophenoxy)acetate, using a base like sodium ethoxide. The mechanism proceeds via the formation of an ester enolate, which then attacks the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide yields a β-keto ester, ethyl 3-(4-chlorophenoxy)-3-oxopropanoate. pressbooks.pub Final hydrolysis of the ester group under acidic or basic conditions affords the desired this compound.

The Dieckmann condensation is an intramolecular equivalent of the Claisen condensation and is therefore not directly applicable to the synthesis of this acyclic target molecule. wikipedia.orglibretexts.org It is primarily used for the formation of 5- or 6-membered cyclic β-keto esters from diesters. numberanalytics.comorganic-chemistry.org

Table 1: Claisen Condensation Approach

| Step | Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Ethyl (4-chlorophenoxy)acetate (2 equiv.) | 1. Sodium ethoxide (NaOEt) 2. Acid workup (e.g., H₃O⁺) | Ethyl 3-(4-chlorophenoxy)-3-oxopropanoate |

Carbonylation and Carboxylation Routes to the Propanoic Acid Moiety

Carbonylation and carboxylation reactions introduce a carbonyl or carboxyl group into a molecule, respectively. These methods can be adapted to build the propanoic acid portion of the target compound.

Carboxylation: This route could involve the synthesis of a (4-chlorophenoxy)ethyne intermediate. Carboxylation of this terminal alkyne with carbon dioxide (CO₂), often mediated by organometallic reagents, would yield (4-chlorophenoxy)propiolic acid. mdpi.com Subsequent reduction or hydration of the alkyne would be necessary to produce the saturated propanoic acid backbone, making this a multi-step and potentially complex route.

Carbonylation: A more direct approach involves the carbonylation of an organometallic precursor. For example, a (4-chlorophenoxy)methyl halide could be converted into an organometallic reagent (e.g., Grignard or organolithium), which could then react with a suitable three-carbon electrophile containing the necessary carbonyl groups. Industrially, propanoic acid itself can be produced via the hydrocarboxylation of ethylene (B1197577) using a nickel carbonyl catalyst, a process that could be conceptually adapted for more complex substrates. quora.comgoogle.com

Acylation of Malonate Esters and Subsequent Hydrolysis-Decarboxylation Methods

The malonic ester synthesis is a versatile and highly effective method for preparing carboxylic acids. openochem.org This approach is arguably the most common and practical classical route to this compound.

The synthesis begins with the preparation of a reactive derivative of 4-chlorophenoxyacetic acid, typically the acyl chloride, by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. In the next step, diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. masterorganicchemistry.com This enolate is then acylated by the (4-chlorophenoxy)acetyl chloride in a nucleophilic acyl substitution reaction.

The resulting product, diethyl 2-((4-chlorophenoxy)acetyl)malonate, is a β-keto diester. The final stage involves the hydrolysis of both ester groups, typically using aqueous acid and heat. This acidic hydrolysis is followed by a spontaneous decarboxylation (loss of CO₂) of the resulting malonic acid derivative, which readily occurs upon heating to yield the final β-keto acid product. masterorganicchemistry.comorganic-chemistry.orgstackexchange.com

Table 2: Malonic Ester Synthesis Pathway

| Step | Reactant(s) | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | 4-Chlorophenoxyacetic acid | Thionyl chloride (SOCl₂) | (4-Chlorophenoxy)acetyl chloride |

| 2 | Diethyl malonate + (4-Chlorophenoxy)acetyl chloride | Sodium ethoxide (NaOEt) in ethanol | Diethyl 2-((4-chlorophenoxy)acetyl)malonate |

Advanced and Sustainable Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies.

Metal-Catalyzed Coupling and Functionalization Strategies (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. nih.govnih.gov These strategies can offer advanced routes to the target molecule or its key intermediates.

One potential strategy is a palladium-catalyzed carbonylative cross-coupling reaction. This could involve coupling an aryl halide, such as 1-bromo-4-chlorobenzene (B145707), with a suitable coupling partner under a carbon monoxide (CO) atmosphere. For instance, a palladium catalyst could facilitate the coupling of 1-bromo-4-chlorobenzene with a propanoate-derived organometallic reagent in the presence of CO to construct the aroylpropanoate skeleton. Palladium nanoparticles have shown high activity and selectivity in related carbonylative syntheses of heterocycles. unipi.it

Another advanced approach is the palladium-catalyzed α-arylation of a pre-formed β-keto acid or ester. A substrate like 3-oxopropanoic acid or its ethyl ester could be coupled directly with 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene (B104392) using a palladium catalyst with a suitable phosphine (B1218219) ligand and base. This method directly forms the key aryl-carbonyl bond. While powerful, this reaction may face challenges with chemoselectivity and the stability of the β-keto acid under the reaction conditions.

Table 3: Illustrative Palladium-Catalyzed α-Arylation Concept

| Reactants | Catalyst System | Base | Product |

|---|

Organocatalytic and Biocatalytic Pathways for Structural Assembly

The synthesis of malonic acid half-esters (MAHOs) like this compound can be approached through pathways that leverage the selectivity and mild reaction conditions offered by organocatalysis and biocatalysis. These methods provide sustainable alternatives to traditional synthetic routes that may require harsh reagents or metal catalysts.

Organocatalytic Synthesis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the assembly of structures like this compound, organocatalysts can be employed in the selective monoesterification of a substituted malonic acid or the hydrolysis of a corresponding diester. For instance, the synthesis could be envisioned starting from 4-chlorophenol and a malonic acid derivative. While direct organocatalytic routes to this specific compound are not extensively documented, the principles of organocatalysis are widely applied to related transformations. For example, organic superbases have been shown to catalyze the construction of specific carbon-sulfur bonds under mild, metal-free conditions, showcasing the potential of these catalysts in facilitating bond formation reactions that could be adapted for C-O bond construction in ester synthesis. rsc.org

A plausible organocatalytic approach involves the reaction of 4-chlorophenol with Meldrum's acid, followed by alcoholysis. The initial reaction can be catalyzed by a simple organic base. Subsequent ring-opening of the resulting adduct with water or an alcohol under organocatalytic conditions would yield the desired malonic acid half-ester.

Biocatalytic Pathways: Biocatalysis employs enzymes to perform highly selective chemical transformations. Lipases are particularly effective for the synthesis of esters and carboxylic acids due to their high chemo-, regio-, and enantioselectivity. A primary biocatalytic route to this compound is the selective hydrolysis of a corresponding disubstituted malonate, such as diethyl 2-(4-chlorophenoxy)malonate.

In a typical procedure, an enzyme like Candida antarctica lipase (B570770) B (CALB) can catalyze the transesterification of an acyl donor β-keto ester with an alcohol. google.com This methodology can be adapted for the synthesis of various β-keto esters under mild, solvent-free conditions. google.com Similarly, lipases can be used for the kinetic resolution of racemic alcohols, producing chiral β-keto esters. google.com This highlights the potential for producing chiral analogues of the target compound. The advantages of biocatalytic methods include mild reaction conditions (often at or near room temperature and neutral pH), high selectivity which minimizes the need for protecting groups, and the use of biodegradable catalysts. rjeid.com

| Method | Catalyst Type | Precursors | Key Transformation | Advantages |

| Organocatalysis | Organic Base (e.g., DMAP, Proline) | 4-Chlorophenol, Malonic acid derivative (e.g., Meldrum's acid) | Acylation / Esterification | Metal-free, mild conditions |

| Biocatalysis | Lipase (e.g., Candida antarctica lipase B) | Diethyl (4-chlorophenoxy)malonate | Selective mono-hydrolysis | High selectivity, mild conditions, environmentally benign |

Continuous Flow and Mechanochemical Synthetic Enhancements

Modern synthetic chemistry increasingly adopts advanced process technologies like continuous flow and mechanochemistry to improve efficiency, safety, and scalability while reducing environmental impact.

Continuous Flow Synthesis: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for highly exothermic or hazardous reactions.

The synthesis of malonic acid half-esters can be adapted to a flow process. For example, the selective monohydrolysis of a dialkyl malonate, a key step in producing MAHOs, can be performed efficiently in a flow reactor. nih.gov A stream of the diester dissolved in a suitable solvent can be mixed with a stream of an aqueous base (e.g., NaOH or KOH) at a controlled temperature. The short residence time in the reactor can be precisely tuned to favor mono-hydrolysis over the formation of the dicarboxylic acid. Subsequent in-line quenching and extraction can lead to a continuous production of the desired half-ester. This approach minimizes the handling of intermediate products and allows for rapid optimization and scale-up. nih.gov

Mechanochemical Synthesis: Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of or with minimal solvent (dry grinding or liquid-assisted grinding). This technique can enhance reaction rates, access different reaction pathways compared to solution-phase chemistry, and reduce waste.

The preparation of this compound could potentially be achieved through mechanochemical methods. For instance, the reaction between the sodium salt of 4-chlorophenol and a suitable malonic acid derivative, such as malonyl dichloride, could be carried out in a ball mill. The mechanical energy would facilitate the intimate mixing of reactants and overcome activation barriers for the reaction. This solvent-free or low-solvent approach aligns with the principles of green chemistry by significantly reducing volatile organic compound (VOC) emissions.

| Technology | Principle | Application to Synthesis | Key Advantages |

| Continuous Flow | Reaction in a continuously flowing stream | Monohydrolysis of a dialkyl (4-chlorophenoxy)malonate | Precise control, enhanced safety, scalability, high throughput |

| Mechanochemistry | Use of mechanical energy (milling/grinding) | Reaction of a 4-chlorophenoxide salt with a malonic acid derivative | Reduced/no solvent, enhanced reaction rates, novel reactivity |

Stereoselective Synthesis of Chiral Analogues and Derivatives of this compound

While this compound itself is achiral, the introduction of a substituent at the C-2 position creates a stereocenter. The synthesis of enantiomerically enriched chiral analogues is of significant interest, and stereoselective methods are crucial for achieving this.

Asymmetric Induction through Chiral Auxiliaries

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This approach entails temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the chiral product.

For the synthesis of chiral α-substituted analogues of this compound, a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, can be attached to a carboxylic acid precursor. wikipedia.orgnih.gov

The general synthetic sequence would be:

Attachment: this compound is coupled to a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyl derivative.

Diastereoselective Reaction: The α-proton of the malonate moiety is deprotonated with a suitable base (e.g., LDA or NaHMDS) to form a chiral enolate. The steric hindrance from the auxiliary directs the approach of an electrophile (e.g., an alkyl halide, R-X) from the less hindered face, leading to a diastereomerically enriched product.

Removal: The chiral auxiliary is cleaved, typically through hydrolysis or alcoholysis, to release the α-substituted chiral this compound derivative with high enantiomeric purity.

Commonly used chiral auxiliaries have demonstrated high levels of diastereoselectivity in the alkylation of attached acyl groups. nih.govnih.gov

| Chiral Auxiliary | Example Reaction | Typical Diastereoselectivity (d.r.) | Reference Concept |

| Evans Oxazolidinones | Alkylation of N-acyl derivative | >95:5 | nih.govnih.gov |

| Oppolzer's Camphorsultam | Michael addition, Alkylation | >90:10 | wikipedia.org |

| Pseudoephedrine | Alkylation of derived amide | >99:1 | wikipedia.org |

Enantioselective Catalysis for Chiral β-Keto Acid Formation

Enantioselective catalysis offers a more atom-economical approach to chiral molecules by using a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

For the synthesis of chiral derivatives of this compound, a key strategy is the catalytic asymmetric α-alkylation of a β-keto ester precursor, followed by selective hydrolysis. Phase-transfer catalysis is a powerful technique for this purpose. Using a chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid, it is possible to achieve highly enantioselective alkylation of β-dicarbonyl compounds. rsc.org

A representative catalytic cycle would involve:

Generation of the enolate of a precursor like tert-butyl 3-(4-chlorophenoxy)-3-oxopropanoate in a biphasic system.

The chiral phase-transfer catalyst forms a lipophilic ion pair with the enolate, transporting it into the organic phase.

The chiral environment created by the catalyst directs the alkylation reaction with an alkyl halide, resulting in the formation of one enantiomer preferentially.

Subsequent selective hydrolysis of the tert-butyl ester under mild acidic conditions would yield the desired chiral α-substituted β-keto acid.

Alternative approaches include the copper-catalyzed enantioselective synthesis of α-quaternary ketones and esters, which employs chiral phosphine ligands to control the stereochemistry of acyl substitution reactions. nih.govunc.edu Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids has also been shown to produce chiral lactones with excellent enantioselectivity, a methodology that could be adapted for related keto acid substrates. rsc.org

| Catalytic Method | Catalyst System | Transformation | Typical Enantioselectivity (ee) | Reference Concept | | --- | --- | --- | --- | | Phase-Transfer Catalysis | Cinchona alkaloid derivatives | Asymmetric α-alkylation of β-keto esters | Up to 98% ee | rsc.org | | Copper Catalysis | Chiral phosphine ligand (e.g., L*) | Enantioselective acylation | 90:10 to >99:1 er | nih.govunc.edu | | Ruthenium Catalysis | Ru-complex with chiral diamine ligand | Asymmetric transfer hydrogenation of keto acids | Up to 99% ee | rsc.org |

Chemical Reactivity, Transformation Mechanisms, and Mechanistic Insights of 3 4 Chlorophenoxy 3 Oxopropanoic Acid

Acid-Base Properties and Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (-COOH) is the primary determinant of the acidic nature of 3-(4-chlorophenoxy)-3-oxopropanoic acid. Like other carboxylic acids, it can donate a proton to a base, forming a carboxylate anion. The acidity of this compound is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the 4-chlorophenoxy moiety.

The carboxylic acid functionality allows for a variety of characteristic reactions, including:

Esterification: In the presence of an alcohol and an acid catalyst, this compound can undergo esterification to form the corresponding ester. This reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid.

Amidation: Reaction with an amine, often in the presence of a coupling agent, leads to the formation of an amide. This transformation is crucial for the synthesis of various derivatives with potential biological applications.

Carboxylic acids, in general, are known to react with strong bases like sodium hydroxide (B78521) and potassium hydroxide to form water-soluble salts. sdsu.edu They also form water-soluble salts with ammonia (B1221849) and amines. sdsu.edu

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Salt Formation | Strong Base (e.g., NaOH) | Carboxylate Salt |

| Salt Formation | Ammonia or Amine | Ammonium Carboxylate Salt |

β-Keto Carbonyl Chemistry: Enolization, Reduction, and Nucleophilic Addition Reactions

The presence of a carbonyl group at the β-position relative to the carboxylic acid introduces a rich array of chemical reactivity.

Enolization: The α-protons (protons on the carbon atom between the two carbonyl groups) are acidic and can be removed by a base to form an enolate ion. This enolate is a key intermediate in various reactions, including alkylation and condensation reactions. The enolate can also be protonated to form an enol tautomer.

Reduction: The keto group can be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride. The choice of reducing agent is critical to avoid the reduction of the carboxylic acid group.

Nucleophilic Addition: The carbonyl carbon of the keto group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a variety of addition products.

Decarboxylation Pathways of this compound: Kinetics and Thermodynamic Considerations

A significant reaction pathway for β-keto acids is decarboxylation, the loss of carbon dioxide. This process is often facile due to the ability to form a stable enol intermediate.

Thermal Decarboxylation Mechanisms

Upon heating, this compound can undergo decarboxylation. This reaction is believed to proceed through a cyclic transition state, where the carboxylic acid proton is transferred to the keto-carbonyl oxygen, facilitating the cleavage of the C-C bond and the elimination of CO2. The initial product is an enol, which then tautomerizes to the more stable keto form.

Acid-Catalyzed and Base-Catalyzed Decarboxylation

The decarboxylation of β-keto acids can be catalyzed by both acids and bases.

Acid-Catalyzed Decarboxylation: In the presence of a strong acid, the keto-carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates the decarboxylation process.

Base-Catalyzed Decarboxylation: A base can deprotonate the carboxylic acid, forming a carboxylate anion. The subsequent loss of CO2 is often slower than the thermal or acid-catalyzed pathways.

Reactivity of the 4-Chlorophenoxy Moiety: Aromatic Substitution and Ether Cleavage Reactions

Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The chloro and the phenoxy groups are ortho-, para-directing, but the steric hindrance from the rest of the molecule might influence the position of substitution.

Ether Cleavage: The ether linkage can be cleaved under harsh conditions, for example, by treatment with a strong acid like hydroiodic acid (HI).

Computational and Experimental Mechanistic Elucidation of Key Transformations

Transition State Analysis and Reaction Coordinate Mapping

Detailed computational studies involving transition state analysis and reaction coordinate mapping specifically for this compound are not extensively available in publicly accessible literature. However, the principles of these theoretical methods provide a framework for understanding its potential reactivity.

Transition state theory is a fundamental concept in chemistry that explains the rates of chemical reactions. vedantu.com It posits that between the state of reactants and the state of products, an intermediate, high-energy state known as the transition state exists. vedantu.commasterorganicchemistry.com This state is a specific, fleeting configuration of atoms at the peak of the energy barrier on a reaction coordinate diagram and cannot be isolated. masterorganicchemistry.com The transition state represents the point of maximum potential energy along the reaction path. vedantu.comwikipedia.org

A reaction coordinate diagram is a graphical representation of the potential energy of a reacting system as it progresses from reactants to products. numberanalytics.com The reaction coordinate itself is a measure of the progress of the reaction, often corresponding to a specific geometric parameter like a bond length or angle. numberanalytics.com By mapping the energy profile along this coordinate, key features such as energy barriers (activation energy), transition states, and any reaction intermediates can be identified. numberanalytics.com

For a molecule like this compound, which is a dicarboxylic acid derivative, potential reactions for computational analysis would include hydrolysis, decarboxylation, or esterification. wikipedia.orgtutorsglobe.com A transition state analysis for a reaction, such as the hydrolysis of the ester linkage, would involve calculating the geometry and energy of the transition state structure. This analysis provides the activation energy, which is the energy difference between the reactants and the transition state, a critical factor in determining the reaction rate. masterorganicchemistry.combritannica.com

Illustrative Data for Hypothetical Hydrolysis Reaction

The following table presents hypothetical data that could be generated from a computational transition state analysis for the acid-catalyzed hydrolysis of the ester bond in this compound.

| Parameter | Hypothetical Value | Unit | Description |

| Reactant Energy | -1250.5 | Hartree | Calculated ground state energy of this compound and water. |

| Transition State Energy | -1250.45 | Hartree | Calculated energy of the highest point on the reaction coordinate, representing the activated complex. britannica.com |

| Product Energy | -1250.6 | Hartree | Calculated ground state energy of 4-chlorophenol (B41353) and malonic acid. |

| Activation Energy (Ea) | 31.4 | kcal/mol | The energy barrier that must be overcome for the reaction to occur (Transition State Energy - Reactant Energy). |

| Reaction Enthalpy (ΔH) | -62.7 | kcal/mol | The net energy change of the reaction (Product Energy - Reactant Energy), indicating an exothermic process. |

| Key Transition State Bond | C-O (ester) | - | The primary bond being broken in the transition state. |

| Imaginary Frequency | -350 | cm⁻¹ | A single negative frequency in the vibrational analysis, confirming the structure is a true transition state. |

Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.

Isotopic Labeling Studies for Pathway Determination

Specific experimental studies using isotopic labeling to determine reaction pathways for this compound have not been identified in the reviewed literature. Nevertheless, isotopic labeling is a powerful and widely used technique to track the passage of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. ias.ac.innumberanalytics.com

The method involves replacing one or more atoms in a reactant molecule with one of its isotopes. ias.ac.in Since isotopes of an element have the same chemical properties but different masses, they can be traced throughout a reaction without altering the chemical pathway. ias.ac.in The position of these isotopic labels in the product molecules is then determined, often using mass spectrometry or NMR spectroscopy, to elucidate the reaction mechanism. ias.ac.inslideshare.net Common stable isotopes used in organic chemistry include Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O). numberanalytics.com

For this compound, an isotopic labeling study could be designed to investigate the mechanism of its decarboxylation or hydrolysis. For example, to confirm which of the two carboxyl groups is lost during thermal decarboxylation, one could synthesize the molecule with a ¹³C label at a specific carboxyl carbon. The location of the ¹³C label in the resulting products would unambiguously determine the reaction pathway. Similarly, ¹⁸O labeling of the water molecule used in hydrolysis could determine the origin of the oxygen atom in the alcohol and carboxylic acid products. ewha.ac.kr

Illustrative Example of Isotopic Labeling for Decarboxylation

This table illustrates how an isotopic labeling experiment could be designed to study the decarboxylation mechanism of this compound. The goal is to determine whether the carboxyl group adjacent to the phenoxy group (C1) or the terminal carboxyl group (C3) is eliminated as CO₂.

| Experiment | Labeled Reactant | Expected Product if C1 is Lost | Expected Product if C3 is Lost | Analytical Method |

| 1 | 3-(4-Chlorophenoxy)-3-oxo-[¹³C ]-propanoic acid (Label at C1) | 2-(4-Chlorophenoxy)acetic acid + ¹³CO₂ | [¹³C ]-2-(4-Chlorophenoxy)acetic acid + CO₂ | Mass Spectrometry |

| 2 | 3-(4-Chlorophenoxy)-3-oxopropanoic-[¹³C ]-acid (Label at C3) | [¹³C ]-2-(4-Chlorophenoxy)acetic acid + CO₂ | 2-(4-Chlorophenoxy)acetic acid + ¹³CO₂ | Mass Spectrometry |

| 3 | 3-(4-Chlorophenoxy)-3-[¹⁸O ]-oxopropanoic acid (Label at carbonyl oxygen) | 2-(4-Chlorophenoxy)acetic acid (unlabeled) + C¹⁸O ₂ | [¹⁸O ]-2-(4-Chlorophenoxy)acetic acid + CO₂ | Mass Spectrometry |

Note: This table is a hypothetical representation of an experimental design and its potential outcomes. It is intended for illustrative purposes only.

Strategic Utility of 3 4 Chlorophenoxy 3 Oxopropanoic Acid As a Building Block in Complex Chemical Synthesis

Precursor to Diverse Organic Scaffolds

The unique combination of functional groups within 3-(4-Chlorophenoxy)-3-oxopropanoic acid makes it an ideal starting point for the synthesis of varied and complex organic structures. Its role as a C3 synthon is fundamental to its application in forming both cyclic and acyclic systems.

The generation of heterocyclic frameworks is a cornerstone of medicinal and materials chemistry. This compound is a potent precursor for several important classes of heterocycles.

Coumarins: The coumarin (B35378) core is prevalent in numerous biologically active compounds. The synthesis of coumarins can be readily achieved through condensation reactions where this compound serves as the active methylene (B1212753) component. In reactions such as the Knoevenagel condensation, it can react with substituted salicylaldehydes in the presence of a basic catalyst like piperidine. nih.govmdpi.com The initial condensation is followed by an intramolecular cyclization (lactonization), yielding a coumarin-3-carboxylate derivative, which can be further modified. The 4-chlorophenoxy group remains as an ester at the 3-position, which can be hydrolyzed if the corresponding carboxylic acid is desired. nih.gov

Quinolones: Quinolones form the backbone of a major class of antibiotics. The Gould-Jacobs reaction is a classical and powerful method for quinolone synthesis that can effectively utilize malonic acid derivatives. mdpi.comrsc.org In this process, an aniline (B41778) is reacted with a malonic ester, such as the ethyl ester of this compound, typically at elevated temperatures. The reaction proceeds through an initial Michael-type addition to form an enamine intermediate, which then undergoes a thermal cyclization to form the 4-hydroxyquinolone ring system. mdpi.com The resulting product retains a carboxylate group at the 3-position, a key feature of many quinolone-based drugs.

Benzofurans: Benzofurans are another class of heterocyclic compounds found in many natural products and pharmaceuticals. jocpr.comnih.gov While direct cyclization using this compound is not a standard method, its structure allows for multi-step strategies. For instance, it can be used as an acylating agent in a Friedel-Crafts reaction with a phenol (B47542) to generate a β-diketone. Subsequent acid-catalyzed intramolecular cyclization of the resulting ortho-hydroxyaryl ketone intermediate can lead to the formation of a substituted benzofuran (B130515) ring. This approach leverages the reactivity of the malonic acid half-ester to build the necessary precursor for the final ring-closing step.

Table 1: Heterocyclic Synthesis Pathways

| Heterocycle | Key Reaction | Role of this compound |

| Coumarin | Knoevenagel Condensation | Active methylene component reacts with salicylaldehyde. |

| Quinolone | Gould-Jacobs Reaction | Malonic ester derivative reacts with an aniline. |

| Benzofuran | Friedel-Crafts Acylation / Cyclization | Acylating agent to form an intermediate for cyclization. |

Beyond heterocycles, this compound is an excellent substrate for the classic malonic ester synthesis, a robust method for forming new carbon-carbon bonds and extending carbon chains. nih.gov The methylene protons located between the two carbonyl groups are acidic and can be readily removed by a suitable base to form a stable enolate.

This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in a nucleophilic substitution reaction. nih.gov This alkylation step introduces a new carbon substituent at the alpha-position. Subsequent hydrolysis of the ester and decarboxylation of the resulting malonic acid derivative yields a new carboxylic acid with an extended carbon chain. This well-established sequence allows for the systematic construction of linear and branched structures where the 4-chlorophenoxy moiety is incorporated as a distinct functional group.

Application in Complex Natural Product Total Synthesis and Analogue Preparation

While specific examples of this compound in the total synthesis of complex natural products are not extensively documented, its potential as a strategic building block is significant. bibliotekanauki.pl Many natural products and biologically active molecules contain aryloxyacetic or aryloxypropanoic acid substructures. This compound provides a direct and efficient route to introduce the 4-chlorophenoxypropanoic acid motif into a larger molecule.

Its primary utility lies in the preparation of analogues of natural products. By incorporating this specific building block, synthetic chemists can systematically probe the structure-activity relationships of a target molecule. The presence of the chlorine atom on the phenyl ring allows for the investigation of electronic and steric effects on biological activity, potentially leading to the development of analogues with improved potency, selectivity, or pharmacokinetic properties.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade (or domino) processes are highly efficient synthetic strategies that allow for the formation of complex molecules from simple precursors in a single operation, minimizing waste and improving step economy. The functional handles of this compound make it an excellent candidate for integration into such processes.

For example, it can participate in a cascade sequence initiated by a Knoevenagel condensation. Reaction with an α,β-unsaturated aldehyde could lead to an initial condensate, which can then undergo an intramolecular Michael addition, followed by cyclization and dehydration to rapidly build molecular complexity. The presence of both a nucleophilic center (the enolizable α-carbon) and electrophilic centers (the carbonyls) within one molecule, along with the potential for decarboxylation, provides a rich platform for designing novel cascade reactions leading to densely functionalized carbocyclic and heterocyclic systems.

Design and Synthesis of Advanced Organic Materials Precursors

The development of new organic materials with tailored properties is a rapidly advancing field. This compound possesses the structural features of a valuable monomer precursor for polymerization reactions. As a molecule with two distinct functional groups (a carboxylic acid and an ester), it can be considered an A-B type monomer for the synthesis of polyesters through step-growth polymerization.

Polycondensation would lead to a polyester (B1180765) backbone with pendant 4-chlorophenoxy groups. The rigid and polar nature of the chlorophenyl group could impart desirable properties to the resulting polymer, such as increased thermal stability, modified solubility, and a higher refractive index. Furthermore, the chloro-substituent offers a site for post-polymerization modification, allowing for the fine-tuning of the material's properties for specific applications in fields such as specialty plastics or optoelectronics.

Theoretical and Computational Investigations on 3 4 Chlorophenoxy 3 Oxopropanoic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For 3-(4-Chlorophenoxy)-3-oxopropanoic acid, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenoxy group, specifically the oxygen atom and the aromatic ring. The LUMO is anticipated to be centered on the electron-deficient carbonyl groups of the oxopropanoic acid moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited electronically. Quantum chemical calculations can provide precise energy values for these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.8 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 | Indicates high kinetic stability and low reactivity. |

Note: The values in this table are illustrative examples based on similar molecules and are intended to demonstrate the type of data generated from quantum chemical calculations.

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution can be quantified through methods like Mulliken population analysis or visualized using Molecular Electrostatic Potential (MEP) maps.

An MEP map illustrates the electrostatic potential on the electron density surface of a molecule.

Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., around oxygen atoms). These sites are susceptible to electrophilic attack.

Blue regions represent positive potential, indicating electron-poor areas (e.g., around acidic hydrogen atoms). These sites are prone to nucleophilic attack.

Green regions are neutral.

For this compound, the MEP map would show strong negative potentials around the carbonyl and ether oxygen atoms. A significant positive potential would be expected around the hydrogen atom of the carboxylic acid group, highlighting its acidity.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular forces of a molecule dictate its physical properties, such as its crystal structure and melting point.

Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomeric forms. frontiersin.orgorientjchem.org The keto form is the standard structure, while the enol form is an isomer featuring a hydroxyl group and a carbon-carbon double bond. comporgchem.comresearchgate.net

Computational methods can be used to calculate the relative thermodynamic stabilities (Gibbs free energy) of these tautomers. comporgchem.com For most simple, acyclic β-dicarbonyl compounds, the keto form is generally more stable. orientjchem.org However, the stability of the enol form can be enhanced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring-like structure. The relative stability is also influenced by the solvent environment. frontiersin.org

Table 2: Hypothetical Relative Energies of Tautomers

| Tautomer | Relative Gibbs Free Energy (kJ/mol) | Predicted Stability |

|---|---|---|

| Keto Form | 0.0 | More Stable |

| Enol Form (Z-isomer) | +8.5 | Less Stable |

Note: This table provides an example of calculated relative stabilities. The actual equilibrium would depend on factors like solvent and temperature.

The carboxylic acid group in this compound is a strong hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). The ether oxygen and the ester carbonyl oxygen can also act as hydrogen bond acceptors.

In the solid state, carboxylic acids typically form strong intermolecular hydrogen bonds, often resulting in centrosymmetric dimers where two molecules are linked by a pair of O-H···O bonds. nih.govresearchgate.net These dimeric units then arrange into a crystal lattice. Computational predictions of crystal packing involve identifying the most stable arrangements of molecules (polymorphs) by calculating the lattice energy, taking into account both hydrogen bonding and weaker van der Waals interactions. researchgate.net Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov

Reaction Mechanism Modeling and Energy Profile Calculations

Computational chemistry is invaluable for modeling reaction mechanisms, allowing for the study of transition states and the calculation of activation energies. mdpi.comresearchgate.net For this compound, a relevant reaction to model could be its thermal decarboxylation or its hydrolysis.

For instance, modeling the hydrolysis of the ester bond would involve calculating the energy profile for the nucleophilic attack of a water molecule on the ester carbonyl carbon, proceeding through a tetrahedral intermediate to yield 4-chlorophenol (B41353) and malonic acid.

Spectroscopic Property Predictions for Advanced Structural Elucidation (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights that complement experimental data for the structural elucidation of complex molecules. For this compound, the application of computational methods, particularly Density Functional Theory (DFT), allows for the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical predictions are instrumental in assigning experimental spectra and understanding the electronic structure and bonding within the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods involves the calculation of the magnetic shielding tensors of the nuclei in the molecule. By referencing these calculated shielding values to the shielding of a standard compound (e.g., tetramethylsilane, TMS), the chemical shifts can be predicted. The chemical environment of each nucleus, influenced by factors such as electron density, hybridization, and the presence of nearby functional groups, dictates its chemical shift.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups, the carboxylic acid moiety, and the electronegative chlorine atom on the phenoxy ring. The aromatic protons are expected to appear in the downfield region, with their specific shifts influenced by the position relative to the chlorine atom and the ether linkage. The methylene (B1212753) protons of the propanoic acid chain will exhibit a chemical shift influenced by the adjacent carbonyl and carboxylic acid groups. The carboxylic acid proton is anticipated to be highly deshielded, appearing at a significantly downfield chemical shift.

In the ¹³C NMR spectrum, the carbonyl carbons of the ester and carboxylic acid are predicted to have the largest chemical shifts due to their sp² hybridization and the direct attachment of electronegative oxygen atoms. The carbons of the aromatic ring will have distinct chemical shifts based on their substitution pattern. The carbon attached to the chlorine atom and the carbon of the ether linkage are expected to show significant shifts. The methylene carbon will resonate at a position indicative of its proximity to two carbonyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 |

| Aromatic (ortho to -O-) | 6.90 - 7.10 |

| Aromatic (ortho to -Cl) | 7.20 - 7.40 |

| Methylene (-CH₂-) | 3.50 - 3.70 |

Note: The predicted chemical shifts are approximate values and can vary depending on the solvent and the specific computational method employed.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (Ester, -COO-) | 168 - 172 |

| Carbonyl (Acid, -COOH) | 173 - 177 |

| Aromatic (C-O) | 155 - 159 |

| Aromatic (C-Cl) | 128 - 132 |

| Aromatic (CH, ortho to -O-) | 116 - 120 |

| Aromatic (CH, ortho to -Cl) | 129 - 133 |

| Methylene (-CH₂-) | 40 - 45 |

Note: The predicted chemical shifts are approximate values and can vary depending on the solvent and the specific computational method employed.

Predicted Vibrational Frequencies

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. The calculation of these frequencies is based on the second derivatives of the energy with respect to the atomic coordinates. The predicted vibrational spectrum provides a detailed picture of the molecular vibrations, including stretching, bending, and torsional modes.

For this compound, several characteristic vibrational frequencies are expected. The O-H stretch of the carboxylic acid will appear as a broad band at high wavenumbers. The C=O stretching vibrations of the ester and carboxylic acid groups are predicted to be strong and will likely appear as two distinct bands due to their different electronic environments. The C-O stretching vibrations of the ether and ester linkages will also be prominent. The aromatic ring will exhibit characteristic C-H and C=C stretching and bending vibrations. The C-Cl stretching vibration will be observed at lower wavenumbers.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid) | 3000 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Medium |

| C=O Stretch (Ester) | 1750 - 1770 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ether/Ester) | 1100 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

Note: The predicted wavenumbers are approximate and may be scaled to better match experimental data. The intensity is a qualitative prediction.

The theoretical prediction of spectroscopic properties for this compound serves as a valuable guide for the interpretation of experimental data. While these computational results provide a strong foundation for structural analysis, experimental verification remains crucial for definitive structural confirmation.

Emerging Research Avenues and Future Directions in 3 4 Chlorophenoxy 3 Oxopropanoic Acid Chemistry

Development of Novel Catalytic Systems for Enhanced Synthesis and Transformations

The development of innovative catalytic systems is a cornerstone of modern synthetic chemistry, aiming to improve reaction efficiency, selectivity, and sustainability. For the synthesis and subsequent transformation of 3-(4-Chlorophenoxy)-3-oxopropanoic acid, research is anticipated to move beyond traditional methods towards more sophisticated catalytic approaches. Future work in this area is expected to focus on several key catalyst types:

Multicomponent Transition-Metal Selenide Catalysts: Recent breakthroughs in materials science have led to the development of novel pseudo-spinel, multicomponent transition-metal selenides, such as (Co,Fe,Ni)3Se4. These materials have demonstrated exceptional catalytic activity in various reactions due to their unique electronic structures and high charge transfer capabilities. rsc.org The application of such catalysts could offer new pathways for the synthesis of precursors to this compound or for its selective transformations.

Biopolymer-Based Nanomagnetic Catalysts: The principles of green chemistry are increasingly influencing catalyst design. Biopolymer-based nanomagnetic catalysts, for instance, those utilizing starch as a scaffold for silver and iron oxide nanoparticles (Ag/Fe3O4@starch), are gaining traction. scielo.org.za These catalysts are not only derived from renewable resources but also offer the advantage of easy magnetic recovery and reusability. Their application in condensation reactions relevant to the synthesis of this compound could lead to more environmentally benign production processes.

Hydrolyzed Nanomagnetic Copolymer Catalysts: Another promising class of recyclable catalysts involves the use of magnetic copolymers, such as hydrolyzed poly(methyl methacrylate-co-maleic anhydride) supporting iron oxide nanoparticles (Fe3O4@Hydrol-PMMAn). nih.gov These have shown high efficiency in multicomponent reactions under solvent-free conditions, aligning with the goals of sustainable manufacturing. nih.gov

The exploration of these and other novel catalytic systems will be crucial in unlocking more efficient and selective synthetic routes to this compound and its derivatives, thereby expanding their accessibility and potential for further research and application.

Exploration of Bio-Inspired Synthetic Methodologies and Biomimetic Transformations

Nature often provides elegant and highly efficient solutions to complex chemical syntheses. Bio-inspired and biomimetic approaches seek to emulate these natural strategies in the laboratory. For this compound, which contains structural motifs found in various natural products, this represents a particularly fertile ground for future research.

One area of interest is the use of biomimetic iterative methods for the synthesis of polyketide-like structures. rsc.org The β-keto acid functionality in this compound is a key feature of polyketide biosynthesis. Research in this direction could lead to novel, enzyme-free synthetic routes that mimic the chain elongation processes seen in nature, potentially offering new levels of control over the molecular structure.

Furthermore, the development of asymmetric biomimetic reactions, such as those inspired by the action of vitamin B6-dependent enzymes, could enable the synthesis of chiral derivatives of this compound with high enantioselectivity. researchgate.net Such chiral molecules are of significant interest for their potential applications in various fields. The exploration of these bio-inspired strategies is still in its early stages for this specific compound, but it holds the promise of delivering highly innovative and efficient synthetic methodologies.

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, and the chemistry of this compound is no exception. These computational tools can accelerate the discovery of new reactions, optimize existing processes, and predict the properties of novel derivatives.

Key areas where AI and ML are expected to make a significant impact include:

Retrosynthesis Prediction: AI-driven platforms can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes to a target molecule. For this compound, this could lead to the discovery of more economical or sustainable synthetic pathways that might not be immediately obvious to a human chemist.

Reaction Condition Optimization: ML algorithms can be trained to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and selectivity of a particular transformation. This can significantly reduce the time and resources required for experimental optimization.

Prediction of Molecular Properties: By learning from existing data, ML models can predict the physicochemical and potential biological properties of novel derivatives of this compound. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the most promising characteristics.

The application of these AI and ML techniques, while still an emerging field for this specific compound, has the potential to dramatically accelerate the pace of research and development in the chemistry of this compound and its analogues.

Sustainable Chemical Manufacturing of this compound and its Derivatives

The principles of green chemistry are becoming increasingly important in the chemical industry, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. The sustainable manufacturing of this compound is a key area for future research, with several promising avenues being explored.

Use of Greener Solvents and Reaction Conditions: Research is ongoing to replace traditional volatile organic solvents with more environmentally friendly alternatives, such as water or bio-derived solvents. Additionally, the development of solvent-free reaction conditions is a major goal. nih.gov

Catalyst Recyclability: The use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of sustainable chemistry. The nanomagnetic catalysts mentioned in section 6.1 are a prime example of this approach. scielo.org.zanih.gov

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

The adoption of these and other green chemistry principles will be essential for the development of economically viable and environmentally responsible manufacturing processes for this compound and its derivatives.

Advanced Applications in Interdisciplinary Research (e.g., supramolecular chemistry, materials science)

While the traditional applications of this compound and its derivatives are being explored, its unique structural features make it a candidate for advanced applications in interdisciplinary fields such as supramolecular chemistry and materials science.

In supramolecular chemistry , the ability of the carboxylic acid and keto groups to participate in hydrogen bonding, combined with the potential for π-π stacking interactions from the aromatic ring, could allow this compound to be used as a building block for the self-assembly of complex supramolecular architectures. These could include gels, liquid crystals, or functional molecular containers.

In materials science , the compound could serve as a monomer or a functional additive in the development of new polymers or composite materials. idu.ac.id The presence of the chlorine atom and the phenoxy group could impart specific properties, such as flame retardancy or altered thermal stability, to the resulting materials. The exploration of these applications is a nascent field but one that holds considerable promise for the discovery of new functional materials based on the this compound scaffold. cas.orgcas.org

Uncharted Reactivity Patterns and Unconventional Synthetic Applications

Beyond its established reactivity, there is significant potential for the discovery of new and unconventional reactions involving this compound. The interplay of its multiple functional groups—the carboxylic acid, the ketone, the ether linkage, and the chlorinated aromatic ring—could lead to novel transformations under specific reaction conditions.

Future research may focus on:

Decarboxylative Reactions: The β-keto acid moiety is prone to decarboxylation, which can be harnessed to generate reactive enolate intermediates. The catalytic, asymmetric decarboxylative addition of these intermediates to various electrophiles could provide a powerful tool for the synthesis of complex chiral molecules. researchgate.net

Domino and Multicomponent Reactions: The development of novel domino or multicomponent reactions involving this compound could allow for the rapid construction of complex molecular scaffolds in a single step, increasing synthetic efficiency.

Photochemical and Electrochemical Transformations: The use of light or electricity to initiate novel transformations of this compound could unlock reactivity patterns that are not accessible through traditional thermal methods.

The exploration of these uncharted reactivity patterns will not only deepen our fundamental understanding of the chemistry of this compound but also open up new avenues for its application in organic synthesis.

Q & A

Q. What are the recommended synthetic routes for 3-(4-chlorophenoxy)-3-oxopropanoic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves condensation reactions between 4-chlorophenol derivatives and malonic acid analogues. For example, reacting 4-chloroaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) at 65°C for 4 hours under anhydrous conditions yields intermediate products, which are hydrolyzed to the target compound . Solvent choice (e.g., dichloromethane for precipitation) and temperature control are critical for optimizing yield (reported ~56% in some protocols) . Alternative routes may employ palladium-catalyzed coupling or microwave-assisted synthesis to improve efficiency .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on peaks for the chlorophenoxy group (δ 7.2–7.8 ppm) and ketone carbonyl (δ 170–180 ppm).

- HPLC-MS: Assess purity (>95%) and molecular ion ([M-H]<sup>-</sup> at m/z 227.0 for C9H7ClO4).

- FTIR: Identify key functional groups (C=O stretch ~1700 cm<sup>-1</sup>, aromatic C-Cl ~750 cm<sup>-1</sup>) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store in airtight, light-resistant containers at –20°C to prevent degradation. Use desiccants to avoid moisture absorption. For lab handling, wear nitrile gloves, lab coats, and eye protection. Dispose of waste via certified chemical disposal services, adhering to local regulations .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

Methodological Answer:

- Side-Chain Functionalization: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the phenyl ring to improve enzyme binding affinity.

- Heterocyclic Hybrids: Conjugate with pyridine or oxazole moieties (as in ) to enhance antimicrobial potency .

- SAR Studies: Compare IC50 values of derivatives against target enzymes (e.g., MurA in bacterial cell wall synthesis) to identify pharmacophores .

Q. What computational strategies are effective for studying its mechanism of enzyme inhibition?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., MurA’s cysteine residue). Validate docking poses with MD simulations (GROMACS) to assess stability .

- QSAR Models: Corrogate electronic parameters (Hammett σ) with inhibitory activity to predict optimal substituents .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardize Assays: Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and controls.

- Validate Purity: Re-test compounds with ≥98% purity (via HPLC) to exclude impurity-driven artifacts.

- Meta-Analysis: Compare data across studies, noting variables like solvent (DMSO vs. aqueous) or incubation time .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Catalyst Optimization: Transition from batch reactors to flow chemistry for continuous production, minimizing side reactions.

- Purification: Replace column chromatography with recrystallization or countercurrent distribution for cost-effective scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.